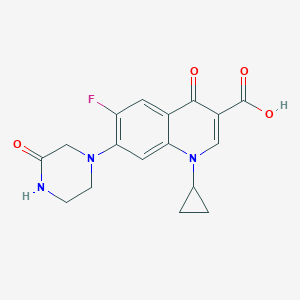

Oxociprofloxacin

Vue d'ensemble

Description

Oxociprofloxacin is a synthetic antimicrobial agent for oral administration . It is a fluoroquinolone antibacterial indicated in adults (≥18 years of age) with infections caused by designated, susceptible bacteria .

Synthesis Analysis

Novel analogues of ciprofloxacin, including 1,3,4-oxadiazole, thiazolidine-4-one, 1,3,4-oxazoline, 1,2,4-triazole, Schiff’s base, hydrazide, and 1,3,4-thiadiazole, have been synthesized . Additionally, cocrystals of ciprofloxacin with pyrazinoic acid and p-aminobenzoic acid in the 1:1 stoichiometric ratio were obtained by the mechanochemical method .

Molecular Structure Analysis

The molecular formula of Oxociprofloxacin is C17H16FN3O4 . The average mass is 345.325 Da and the monoisotopic mass is 345.112488 Da .

Chemical Reactions Analysis

The main primary cleavage site of the charged molecule is due to C–COOH bond cleavage with H-rearrangement to skeleton and CO2 loss which can further decompose by piperazine loss . Thermal decomposition has carried out in several sequential steps in the temperature range 40–650 °C .

Physical And Chemical Properties Analysis

The density of Oxociprofloxacin is 1.5±0.1 g/cm3 . The boiling point is 682.3±55.0 °C at 760 mmHg . The vapour pressure is 0.0±2.2 mmHg at 25°C . The molar refractivity is 83.4±0.3 cm3 .

Applications De Recherche Scientifique

Metabolic Conversion Analysis in Critically Ill Patients

Oxociprofloxacin is one of the main active metabolites of ciprofloxacin. A study was conducted to examine the exposure to the main active metabolites of ciprofloxacin in critically ill patients and to examine the factors (demographic, laboratory, and genetic) that could potentially affect the drug metabolic conversion of ciprofloxacin . The study found that the metabolic ratio of desethylene ciprofloxacin, a metabolite of ciprofloxacin, was positively associated with height and creatinine clearance and negatively associated with age . This suggests that Oxociprofloxacin could be used in research to understand the metabolic conversion of ciprofloxacin in different patient populations.

Development of Ciprofloxacin Derivatives

Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities or tailored capability to target specific pathogens . Oxociprofloxacin, as a derivative of ciprofloxacin, could be part of this research. The study found that modification of ciprofloxacin via 4-oxo-3-carboxylic acid resulted in derivatives with reduced efficacy against bacterial strains . This suggests that Oxociprofloxacin could be used in research to develop new antibiotics with enhanced potency and intended therapeutic activities.

Mécanisme D'action

Target of Action

Oxociprofloxacin, like its parent compound ciprofloxacin, primarily targets bacterial enzymes known as topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Oxociprofloxacin interacts with its targets by binding to the alpha subunits of DNA gyrase and topoisomerase IV . This binding inhibits the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the bacterial DNA replication is halted, leading to the death of the bacterial cells .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This disruption affects the central carbon metabolism, including pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . The downstream effects include the cessation of bacterial growth and eventual cell death .

Pharmacokinetics

Oxociprofloxacin is a metabolite of ciprofloxacin, and its pharmacokinetic properties are closely related to those of its parent compound . Ciprofloxacin is well-absorbed orally, and its absorption rate is around 70% . It shows great diffusion with minimal binding to plasma proteins . The drug is partially metabolized in the liver, forming four metabolites, including oxociprofloxacin . These metabolites account for about 15% of a total oral dose . The metabolites, along with the unmetabolized drug, are excreted via the kidneys .

Result of Action

The primary result of oxociprofloxacin’s action is the inhibition of bacterial growth and replication . By preventing the supercoiling of bacterial DNA, oxociprofloxacin disrupts essential cellular processes, leading to the death of the bacterial cells . This makes it an effective antibiotic for treating infections caused by susceptible bacteria .

Action Environment

The action of oxociprofloxacin can be influenced by various environmental factors. For instance, in aquatic environments, high-density and active bacterial communities create a favorable environment for antibiotic resistance genes (ARGs) development . Moreover, the presence of other contaminants, such as heavy metals, can potentially interact with oxociprofloxacin, affecting its efficacy and stability . Therefore, the environmental context is an important consideration in understanding and predicting the action and effectiveness of oxociprofloxacin.

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c18-12-5-10-13(6-14(12)20-4-3-19-15(22)8-20)21(9-1-2-9)7-11(16(10)23)17(24)25/h5-7,9H,1-4,8H2,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYZZOHRULFPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNC(=O)C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145706 | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxociprofloxacin | |

CAS RN |

103237-52-1 | |

| Record name | Oxociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103237521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y901RQ8CDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

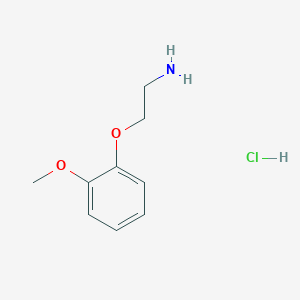

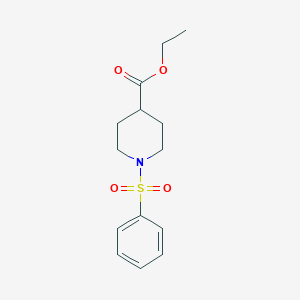

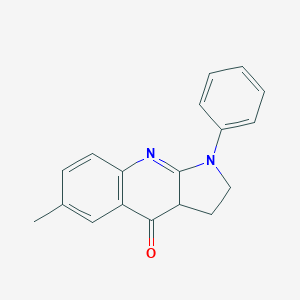

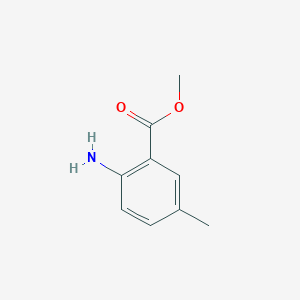

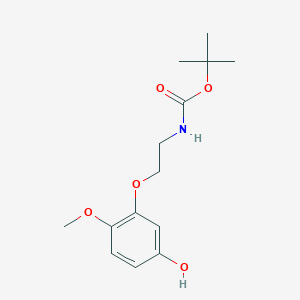

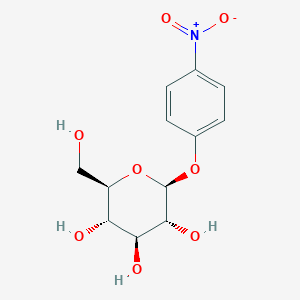

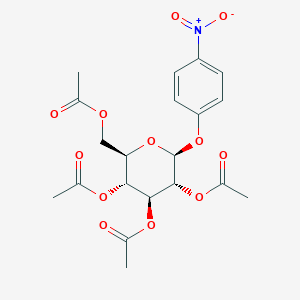

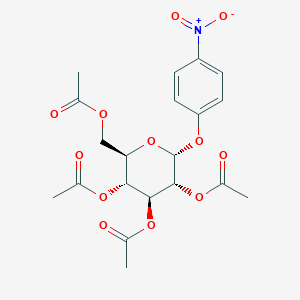

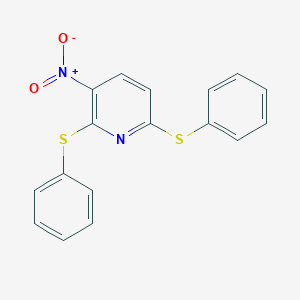

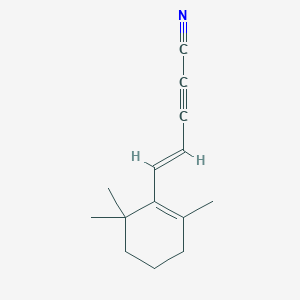

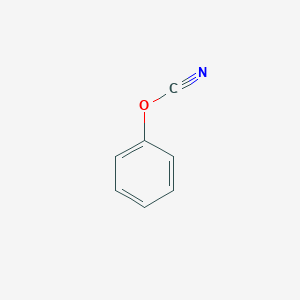

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does oxociprofloxacin compare to ciprofloxacin in terms of concentration in the body?

A1: Studies show that oxociprofloxacin, along with other metabolites like sulfociprofloxacin and desethyleneciprofloxacin, are found in significantly lower concentrations compared to ciprofloxacin in plasma, lung, and bronchial tissues. [] This suggests that while oxociprofloxacin is present, its contribution to the overall therapeutic effect of ciprofloxacin might be less pronounced.

Q2: What is the primary route of elimination for ciprofloxacin and its metabolites, including oxociprofloxacin?

A2: Research indicates that renal excretion plays a significant role in eliminating ciprofloxacin and its metabolites. [] Approximately 60% of the administered dose is eliminated renally within 48 hours in individuals with normal renal function. [] This highlights the importance of considering renal function when administering ciprofloxacin.

Q3: Does impaired renal function significantly impact the elimination of oxociprofloxacin?

A3: While reduced renal function does impact the elimination of ciprofloxacin, leading to increased serum half-life, the impact on oxociprofloxacin is less pronounced. [] The serum concentrations of oxociprofloxacin and other metabolites remain relatively low, even with reduced renal function. []

Q4: How does the metabolic conversion of ciprofloxacin to oxociprofloxacin differ between sexes?

A4: Interestingly, a study observed that males exhibit a significantly higher oxociprofloxacin metabolic ratio compared to females. [] This suggests potential sex-specific differences in ciprofloxacin metabolism that warrant further investigation.

Q5: What are the potential implications of ciprofloxacin and its metabolites being found in various tissues?

A6: The detection of ciprofloxacin and its metabolites, including oxociprofloxacin, in tissues like kidney, liver, muscle, and skin following oral administration raises concerns about potential tissue residues. [] This finding underscores the need for further research into the long-term effects of ciprofloxacin and its metabolites in the body.

Q6: Are there analytical techniques available to study ciprofloxacin and its metabolites?

A7: High-performance liquid chromatography (HPLC) has been successfully employed to determine the concentrations of ciprofloxacin and its metabolites, including oxociprofloxacin, in various biological samples. [, , ] This technique enables researchers to quantify these compounds and study their pharmacokinetic profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)